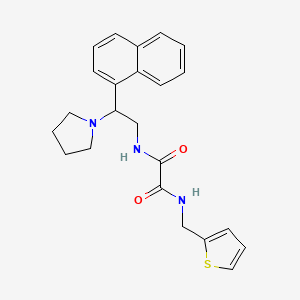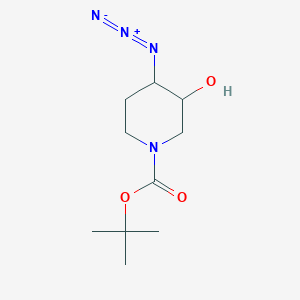
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and a carbon-containing group . They are mild Lewis acids and are generally stable and easy to handle, making them important in organic synthesis .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
Boronic acids are planar compounds with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Boronic acids are widely used in Suzuki-Miyaura coupling, a metal-catalyzed reaction typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions . This reaction is used to create carbon-carbon bonds .Physical And Chemical Properties Analysis
Phenylboronic acid, a type of boronic acid, is a white to yellow powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It has a melting point of 216 °C (421 °F; 489 K) and is soluble in water at 10 g/L (20 °C) .Applications De Recherche Scientifique
Organic Synthesis
Phenylboronic acid, which is structurally similar to “(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid”, is commonly used in organic synthesis . The boronic acid group provides mild Lewis acidity, which is generally stable and easy to handle, making it important to organic synthesis .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid” could potentially be used in this type of reaction.
Rhodium-Catalyzed Intramolecular Amination
Phenylboronic acid has been used as a reagent for rhodium-catalyzed intramolecular amination . This suggests that “(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid” could also be used in similar reactions.
Pd-Catalyzed Direct Arylation
Phenylboronic acid has been used in Pd-catalyzed direct arylation . This type of reaction could potentially be performed using “(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid” as well.
Mizoroki-Heck Coupling
Phenylboronic acid has been used in Mizoroki-Heck coupling reactions catalyzed by palladium nanoparticles . It’s possible that “(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid” could be used in similar reactions.
Palladium-Catalyzed Stereoselective Heck-Type Reaction
Phenylboronic acid has been used in palladium-catalyzed stereoselective Heck-type reactions . This suggests that “(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid” could also be used in similar reactions.
Safety and Hazards
Orientations Futures
Boronic acids have been tailored for application under specific Suzuki-Miyaura coupling conditions . They continue to be a subject of research for their potential applications in organic synthesis . Future directions may include the development of new synthesis methods and applications in various chemical reactions .
Mécanisme D'action
Target of Action
The primary target of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The susceptibility of boronic esters to hydrolysis is known to be influenced by the pH, with the rate of reaction considerably accelerated at physiological pH . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic esters, to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Propriétés
IUPAC Name |
[2-[[benzyl(methyl)amino]methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16(18)19/h2-10,18-19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNYPLPKQXXLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)CC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B2903892.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide](/img/structure/B2903894.png)
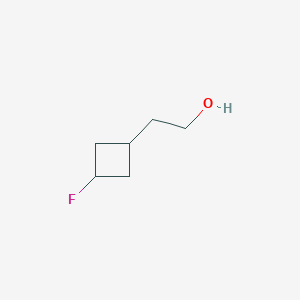
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2903898.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2903899.png)
![N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2903902.png)

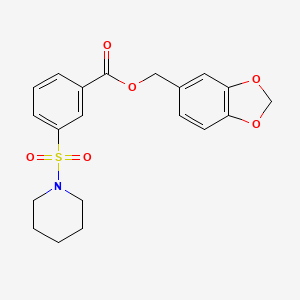

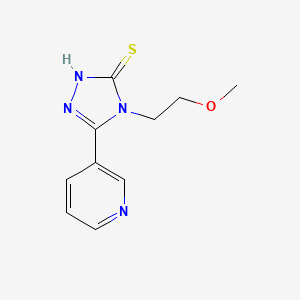
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2903911.png)
